4-[(3,4-dichlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine 4-[(3,4-dichlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
Brand Name: Vulcanchem
CAS No.: 2640877-36-5
VCID: VC11862526
InChI: InChI=1S/C16H20Cl2N2O2/c17-13-4-3-12(9-14(13)18)10-19-7-8-22-15(11-19)16(21)20-5-1-2-6-20/h3-4,9,15H,1-2,5-8,10-11H2
SMILES: C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C16H20Cl2N2O2
Molecular Weight: 343.2 g/mol

4-[(3,4-dichlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

CAS No.: 2640877-36-5

Cat. No.: VC11862526

Molecular Formula: C16H20Cl2N2O2

Molecular Weight: 343.2 g/mol

* For research use only. Not for human or veterinary use.

4-[(3,4-dichlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine - 2640877-36-5

Specification

CAS No. 2640877-36-5
Molecular Formula C16H20Cl2N2O2
Molecular Weight 343.2 g/mol
IUPAC Name [4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C16H20Cl2N2O2/c17-13-4-3-12(9-14(13)18)10-19-7-8-22-15(11-19)16(21)20-5-1-2-6-20/h3-4,9,15H,1-2,5-8,10-11H2
Standard InChI Key QQTVLATWBTZHRN-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC(=C(C=C3)Cl)Cl
Canonical SMILES C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound is systematically named [4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone (IUPAC) and bears the CAS registry number 2640877-36-5 . Its molecular formula is C₁₆H₂₀Cl₂N₂O₂, with a molecular weight of 343.2 g/mol . The structure comprises:

  • A morpholine ring (six-membered oxygen- and nitrogen-containing heterocycle) substituted at:

    • Position 2: A pyrrolidine-1-carbonyl group (five-membered nitrogenous ring linked via a ketone).

    • Position 4: A (3,4-dichlorophenyl)methyl substituent (aromatic ring with chlorine atoms at positions 3 and 4) .

The SMILES notation C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC(=C(C=C3)Cl)Cl confirms this arrangement .

Synthesis and Manufacturing

Crystallography and Polymorphism

Crystalline forms of related compounds, such as (3,4-dichlorophenyl)-((S)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride, exhibit distinct X-ray diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.7°) . Polymorphic control is critical for bioavailability, though data for this specific compound remain unreported.

Physicochemical Properties

Key Parameters

PropertyValue/DescriptionSource
Molecular Weight343.2 g/mol
LogP (Predicted)~3.1 (Moderate lipophilicity)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4 (2 carbonyl oxygens, 2 morpholine)
Rotatable Bonds5

Solubility and Stability

  • Solubility: Predicted low aqueous solubility (<1 mg/mL) due to hydrophobic dichlorophenyl and pyrrolidine groups .

  • Stability: Chlorinated aromatics resist oxidative degradation, but the carbamate linkage may hydrolyze under strongly acidic/basic conditions .

Biological Activity and Applications

Antimicrobial Activity

Pyrrolidine-containing antibiotics (e.g., marrinopyrroles) disrupt bacterial membranes . The dichlorophenyl moiety enhances penetration through lipid bilayers, suggesting potential against Gram-positive pathogens .

Central Nervous System (CNS) Modulation

N-substituted pyrrolidines act as κ-opioid agonists (e.g., U-50488) . While this compound’s CNS activity is unverified, structural analogs demonstrate:

  • ED₅₀ = 0.004 mg/kg in murine analgesic models .

  • Binding to voltage-sensitive sodium channels (IC₅₀ = 79 nM) .

Pharmacokinetic and Toxicological Considerations

ADME Profile

  • Absorption: Moderate oral bioavailability predicted due to LogP ~3.1 .

  • Metabolism: Likely hepatic CYP3A4/2D6-mediated oxidation of the pyrrolidine ring .

  • Excretion: Renal clearance predominant, given molecular weight <500 Da .

Toxicity Risks

  • hERG Inhibition: Pyrrolidines with basic nitrogens may prolong QT intervals .

  • Mitochondrial Toxicity: Dichlorophenyl groups could uncouple oxidative phosphorylation .

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